The compound 2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide is a complex organic molecule with significant potential in pharmaceutical applications. Its systematic name reflects its intricate structure, which includes multiple functional groups and heterocycles.
The compound belongs to the class of pyrazolo-pyrimidine derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. Its structural complexity indicates potential for various therapeutic applications, particularly in drug development .
The synthesis of 2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide typically involves multi-step synthetic pathways. Key steps may include:
Technical details regarding reaction conditions (e.g., temperature, solvents) and catalysts used in these steps are critical for optimizing yields and purity .
The molecular structure of the compound can be represented using various chemical notation systems:
InChI=1S/C23H25N5O4/c1-5-28-21-20(16(4)25-28)26(13-19(29)24-17-10-14(2)9-15(3)11-17)23(31)27(22(21)30)12-18-7-6-8-32-18/h6-11H,5,12-13H2,1-4H3,(H,24,29)
This notation provides a unique identifier for the compound's structure.
The compound has a complex three-dimensional structure characterized by multiple rings and functional groups. The presence of a furan ring and a pyrazolo-pyrimidine core contributes to its potential reactivity and interaction with biological targets .
The compound can undergo various chemical reactions typical for organic molecules with multiple functional groups:
Technical details regarding reaction mechanisms and conditions are essential for understanding its reactivity profile .
The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors. Given its structural features:
Data from biological assays would provide insight into its efficacy and specificity against target molecules .
While specific physical properties such as boiling point and melting point are not readily available, the following can be noted:
The chemical properties include stability under various pH conditions, solubility in organic solvents versus water, and reactivity with common reagents. Such data is crucial for practical applications in drug formulation .
This compound has potential applications in several scientific fields:
CAS No.: 90212-80-9
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7